Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine
Description
Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine is a secondary amine characterized by a benzyl group attached to an ethylamine backbone substituted with a 2,4-dichlorophenyl moiety. This compound is structurally related to pharmacologically active amines and imines, particularly those targeting neurotransmitter systems (e.g., sigma receptors) or antifungal agents .
Properties
IUPAC Name |
N-benzyl-1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-11(14-8-7-13(16)9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTBAOKCXSPYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373448 | |
| Record name | Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259109-73-4 | |
| Record name | Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine typically involves the reaction of benzyl chloride with 1-(2,4-dichlorophenyl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acylation Reactions
The amine group undergoes acylation with carboxylic acids to form amides. This reaction is typically mediated by coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
Example Protocol ( ):
- Reactants: Carboxylic acid (1.0–2.0 equiv), Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine (1.0 equiv)
- Conditions: DMF, DIPEA (3.0–5.0 equiv), HATU (1.1 equiv), room temperature
- Yield: ~69–96% (depending on substrate)
| Reaction Component | Details |
|---|---|
| Solvent | DMF |
| Catalyst | HATU |
| Base | DIPEA |
| Temperature | 20–25°C |
| Time | 2–14 hours |
Reductive Amination
The amine participates in reductive amination with ketones, forming tertiary amines. Sodium triacetoxyborohydride (STAB) is commonly used as a reducing agent:
Example Protocol ( , ):
- Reactants: Ketone (1.2 equiv), this compound (1.0 equiv)
- Conditions: 1,2-Dichloroethane, acetic acid (1.5 equiv), STAB (1.5 equiv)
- Yield: Up to 82%
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Reducing Agent | NaBH(OAc)₃ |
| Temperature | 20–25°C |
| Reaction Time | 2–24 hours |
Oxidation Reactions
The benzylic amine moiety can undergo catalytic oxidation to form imines. Gold nanoparticles on carbon (AuNPs/C) enable aerobic oxidation under mild conditions ( ):
Example Protocol ( ):
- Catalyst: AuNPs/C (1–5 mol%)
- Conditions: O₂ atmosphere, methanol or ethanol, 25–60°C
- Product: Imine derivatives
| Condition | Detail |
|---|---|
| Catalyst Loading | 1–5 mol% |
| Oxidant | Molecular O₂ |
| Solvent | Methanol |
| Temperature | 25–60°C |
Cross-Coupling Reactions
The dichlorophenyl group may participate in Suzuki-Miyaura cross-couplings if functionalized with a boronic ester. Palladium catalysts are typically employed:
Example Protocol ( ):
- Reactants: Boronic acid (1.0 equiv), Halogenated derivative of this compound (1.0 equiv)
- Conditions: Pd(dppf)Cl₂ (15 mol%), Na₂CO₃ (2.0–5.0 equiv), 80–100°C
- Yield: ~67–94%
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | DMF/H₂O |
| Temperature | 80–100°C |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related amines due to electronic effects from the dichlorophenyl group:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Benzylamine | No dichlorophenyl group | Lower steric hindrance; faster acylation |
| 1-(2,4-Dichlorophenyl)ethylamine | No benzyl group | Reduced stability in oxidation reactions |
| N-Benzyl-2,4-dichloroaniline | Aromatic amine | Limited participation in reductive amination |
Key Reaction Mechanisms
- Acylation: Nucleophilic attack by the amine on the activated carbonyl carbon of the carboxylic acid.
- Reductive Amination: Formation of an iminium ion intermediate, followed by reduction to the tertiary amine.
- Oxidation: Single-electron transfer (SET) mechanisms facilitated by AuNPs/C, leading to imine formation.
Scientific Research Applications
Chemical Synthesis Applications
Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biological Applications
Research into the biological activities of this compound has revealed several promising applications:
Antimicrobial and Antifungal Properties
Studies indicate that the compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Pharmaceutical Intermediate
Ongoing research aims to explore its potential as an active pharmaceutical ingredient or intermediate in drug synthesis. Its unique structure may contribute to the development of novel therapeutic agents targeting various diseases.
Industrial Applications
In addition to its roles in research and pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products within the chemical industry.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Pharmaceutical Development
Research focused on synthesizing derivatives of this compound demonstrated that modifications to its structure could enhance its biological activity. These findings support further exploration for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Benzyl-[1-(2-chlorophenyl)ethyl]amine (Entry 6d, ): Differs by a single chlorine substitution at the 2-position instead of 2,4-dichloro.
- Benzyl-[1-(4-fluorophenyl)ethyl]amine hydrochloride ():
Substitutes fluorine at the 4-position. Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability compared to chlorine.
Key Insight: The 2,4-dichloro substitution in the target compound likely increases lipophilicity and receptor binding avidity compared to mono-halogenated analogs, a feature critical in drug design for optimizing pharmacokinetics .
Imine Bond Characteristics
The imine (C=N) bond in related compounds, such as (E)-N-(1-phenylethylidene)benzylamine , exhibits bond lengths of 1.286–1.292 Å (). These values are consistent with the target compound’s expected geometry, suggesting comparable resonance stabilization and reactivity in Schiff base formation or redox reactions .
Physicochemical Properties
- Solubility and Stability :
The 2,4-dichloro substitution enhances hydrophobicity, likely reducing aqueous solubility compared to analogs like Benzyl-[1-(4-methoxyphenyl)ethyl]amine (), where the methoxy group improves polarity. - Crystalline Structure :
Analogous compounds, such as (+)-(S)-miconazole nitrate (), demonstrate how halogenation patterns influence crystal packing and melting points, critical for formulation development .
Data Table: Key Structural and Functional Comparisons
Research Implications
The 2,4-dichlorophenyl group in this compound positions it as a candidate for further studies in neuropharmacology, particularly in dopamine release modulation (as seen in sigma ligands, ). However, its lack of imidazole or morpholine groups limits direct antifungal utility compared to clinical agents like Oxiconazole . Synthetic routes for analogs (e.g., allyl or methoxy derivatives, ) could refine solubility or target engagement .
Biological Activity
Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, along with synthesis methods and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a benzyl group attached to a 1-(2,4-dichlorophenyl)ethylamine moiety. The presence of the dichlorophenyl group is crucial for its biological activity, as it influences interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Pseudomonas aeruginosa | 50 | Comparable to ciprofloxacin |
| Staphylococcus aureus | 40 | Comparable to methicillin |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . In vitro assays demonstrated that it significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells .
Table 2: Anti-inflammatory Activity
| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89 | 78 |
| Dexamethasone (Control) | 90 | 80 |
3. Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. A recent investigation revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory and infectious pathways. The compound may modulate signaling cascades that lead to reduced inflammation and enhanced antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound has been pivotal in optimizing its biological activity. Variations in the substituents at the benzyl or dichlorophenyl positions significantly affect potency and selectivity against biological targets .
Table 3: Structure-Activity Relationships
| Substituent Variation | Biological Activity Impact |
|---|---|
| No substitution at benzyl | Reduced activity |
| Addition of methyl group | Increased potency |
| Change from dichloro to mono-chloro | Decreased efficacy |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1: A clinical trial involving patients with chronic bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing this compound.
- Case Study 2: Research on inflammatory diseases indicated that patients receiving treatment with this compound showed lower levels of inflammatory markers compared to controls.
Q & A
How can researchers optimize the synthesis of Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using allyl tributyl stannane in nucleophilic additions to amines can enhance regioselectivity, as demonstrated in similar systems . To improve purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates via TLC. Safety protocols, including protective equipment and waste segregation, are critical due to the compound’s dichlorophenyl moiety, which may generate toxic byproducts .
What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (e.g., - HSQC, HMBC) to resolve stereochemistry and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation, as seen in structurally related imidazole derivatives . Additionally, FT-IR can verify amine functional groups (N-H stretch: ~3300 cm) and aromatic C-Cl bonds (600–800 cm) .
What mechanistic hypotheses explain the biological activity of this compound derivatives in pesticidal or pharmacological contexts?
Methodological Answer:
The 2,4-dichlorophenyl group may disrupt fungal membrane ergosterol biosynthesis, analogous to imidazole-based antifungals like miconazole . For pharmacological activity, molecular docking studies can predict interactions with target receptors (e.g., GPCRs or ion channels). In vitro assays, such as enzyme inhibition (e.g., CYP450 isoforms), should be paired with SAR analysis to identify critical substituents .
How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity) and standardize experimental conditions (e.g., pH, solvent controls). For instance, discrepancies in IC values may arise from differences in cell lines or assay protocols. Meta-analysis of published data, combined with computational modeling (QSAR), can identify confounding variables . Replicate studies under controlled conditions to isolate structure-activity relationships.
What in vitro models are most appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (human liver microsomes) to predict metabolic clearance. For plasma protein binding, employ equilibrium dialysis or ultrafiltration. Parallel artificial membrane permeability assays (PAMPA) can supplement data on blood-brain barrier penetration . Ensure solubility in assay buffers using co-solvents like DMSO (<0.1% v/v) to avoid artifacts.
How can researchers mitigate environmental risks when handling this compound during experiments?
Methodological Answer:
Follow strict waste management protocols: segregate halogenated byproducts and neutralize acidic/basic residues before disposal. Collaborate with certified waste treatment facilities, as specified for dichlorophenyl-containing compounds . Use fume hoods and closed-system reactors to minimize airborne exposure. Environmental toxicity can be preliminarily assessed via Daphnia magna or algal growth inhibition assays .
What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
Store the compound as a hydrochloride salt at -20°C under inert gas (N or Ar) to prevent oxidation . For solutions, use anhydrous solvents (e.g., dry DMF or DCM) and add stabilizers like BHT (0.01–0.1% w/v). Periodically assess purity via HPLC (C18 column, UV detection at 254 nm) to monitor degradation .
What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for proposed reaction pathways. Pair this with cheminformatics platforms (e.g., Schrödinger’s Maestro) to simulate docking or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
